molecular formula C8H14N2O2S2 B12161315 3-Amino-3-oxopropyl morpholine-4-carbodithioate CAS No. 5337-31-5

3-Amino-3-oxopropyl morpholine-4-carbodithioate

Cat. No.: B12161315
CAS No.: 5337-31-5
M. Wt: 234.3 g/mol
InChI Key: VMKSKBVNNLLDDX-UHFFFAOYSA-N
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Description

3-Amino-3-oxopropyl morpholine-4-carbodithioate is a chemical compound with the molecular formula C8H14N2O2S2 It is known for its unique structure, which includes a morpholine ring and a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the carbodithioate group. The reaction is usually carried out at room temperature and monitored using techniques such as NMR spectroscopy to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-oxopropyl morpholine-4-carbodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives. These products are often characterized using techniques such as mass spectrometry and NMR spectroscopy .

Scientific Research Applications

3-Amino-3-oxopropyl morpholine-4-carbodithioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-oxopropyl morpholine-4-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-3-oxopropyl morpholine-4-carbodithioate include:

    This compound analogs: These compounds have similar structures but with slight modifications to the functional groups.

    Morpholine derivatives: Compounds containing the morpholine ring but with different substituents.

    Carbodithioate compounds: Compounds with the carbodithioate group but different amine or ring structures.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the morpholine ring and the carbodithioate group. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

5337-31-5

Molecular Formula

C8H14N2O2S2

Molecular Weight

234.3 g/mol

IUPAC Name

(3-amino-3-oxopropyl) morpholine-4-carbodithioate

InChI

InChI=1S/C8H14N2O2S2/c9-7(11)1-6-14-8(13)10-2-4-12-5-3-10/h1-6H2,(H2,9,11)

InChI Key

VMKSKBVNNLLDDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCCC(=O)N

solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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